molecular formula C9H13Cl2N3 B1474150 2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride CAS No. 2098087-37-5

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

Cat. No.: B1474150
CAS No.: 2098087-37-5
M. Wt: 234.12 g/mol
InChI Key: FCLSTQKIYGXRFX-UHFFFAOYSA-N
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Description

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride is a useful research compound. Its molecular formula is C9H13Cl2N3 and its molecular weight is 234.12 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with ATR kinase, an enzyme involved in DNA damage response and repair . The compound binds to the active site of ATR kinase, inhibiting its activity and thereby affecting the downstream signaling pathways. This interaction is crucial for its potential use in cancer therapy, as ATR kinase is a target for synthetic lethality in cancer cells with defective DNA repair mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce cell cycle arrest and apoptosis by disrupting the ATR-mediated DNA damage response . Additionally, it influences cell signaling pathways, such as the ATR-Chk1 pathway, leading to reduced phosphorylation of downstream targets . This disruption in signaling can result in decreased cell proliferation and increased sensitivity to DNA-damaging agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to ATR kinase . This binding inhibits the kinase activity, preventing the phosphorylation of key substrates involved in the DNA damage response. The inhibition of ATR kinase activity leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis . Furthermore, this compound may also affect gene expression by modulating the activity of transcription factors involved in DNA repair and cell cycle regulation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard storage conditions, maintaining its inhibitory activity over extended periods In vitro studies have shown that prolonged exposure to this compound can lead to sustained inhibition of ATR kinase and persistent DNA damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits ATR kinase activity without causing significant toxicity . At higher doses, it may induce adverse effects such as weight loss, organ toxicity, and hematological abnormalities . These findings highlight the importance of optimizing dosage regimens to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450s play a crucial role in its oxidative metabolism, leading to the formation of various metabolites . These metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . Additionally, binding proteins in the plasma may influence its distribution and bioavailability, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on ATR kinase . The compound’s localization is facilitated by its ability to diffuse across the nuclear membrane and interact with nuclear proteins . Post-translational modifications, such as phosphorylation, may also play a role in its targeting to specific subcellular compartments.

Properties

IUPAC Name

2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.2ClH/c1-2-6(1)9-11-4-7-3-10-5-8(7)12-9;;/h4,6,10H,1-3,5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCLSTQKIYGXRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C3CNCC3=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 2
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 3
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 4
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 5
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride
Reactant of Route 6
2-cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.